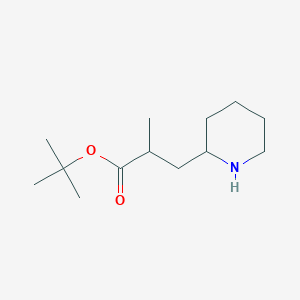

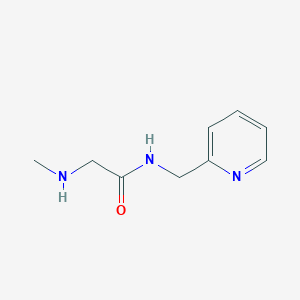

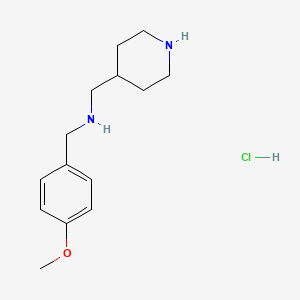

![molecular formula C13H16N2O3S B2859412 N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide CAS No. 865161-20-2](/img/structure/B2859412.png)

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide, also known as MitoBloCK-7, is a small molecule inhibitor that targets prohibitin-1/2 (PHB1/2) proteins, which are involved in mitochondrial function and metabolism. PHB1/2 are implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. MitoBloCK-7 has shown promising results in preclinical studies as a potential therapeutic agent.

Scientific Research Applications

Inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)

This compound has been used in the design, synthesis, and evaluation of acetamidobenzoic acid derivatives as a novel class of protein tyrosine phosphatase 1B inhibitors with therapeutic potential for Type II diabetes . Among all the synthesized compounds, one displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM .

Anti-hyperglycemic Efficacy

The compound also exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . This suggests its potential use in the treatment of diabetes.

Molecular Docking Studies

Molecular docking studies were performed with this compound using the FlexX docking algorithm to delineate its binding mode to the active site of the PTP1B . This helps in understanding the interaction of the compound with the target protein.

Synthesis of Benzo[d]thiazole-2(3H)-thiones and Benzo[d]thiazol-2(3H)-ones

The compound can be used in metal-free temperature-controlled intermolecular [3 + 2] annulation to access benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones . These are important heterocyclic compounds with various biological activities.

Solvent-dependent Regio- and Stereo-selective Reactions

The compound can participate in solvent-dependent regio- and stereo-selective reactions . This property can be exploited in the design of new synthetic routes for the preparation of complex molecules.

Design of Antidiabetic Drugs

Given its inhibitory activity against PTP1B and anti-hyperglycemic efficacy, the compound can be used in the design of antidiabetic drugs .

properties

IUPAC Name |

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-9(16)14-13-15(6-7-17-2)11-5-4-10(18-3)8-12(11)19-13/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNFBSXJXYQDRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

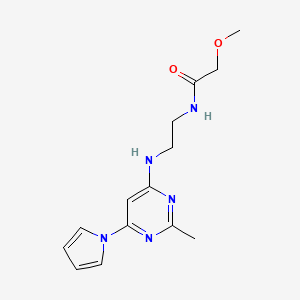

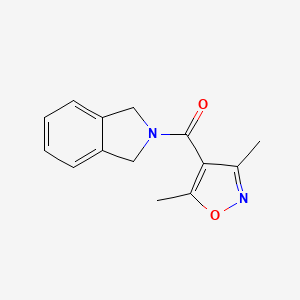

![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2859336.png)

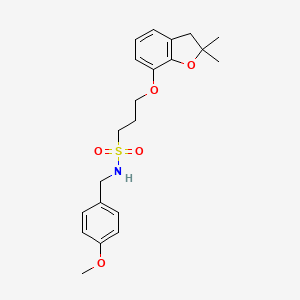

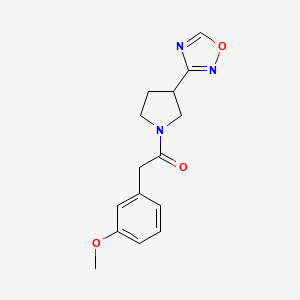

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2859338.png)

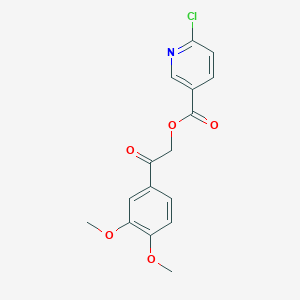

![N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2859340.png)

![5-Oxaspiro[3.5]nonan-9-amine;hydrochloride](/img/structure/B2859341.png)

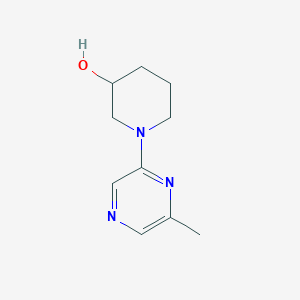

![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2859351.png)